2-Hexadecylthiophene
Description
Properties
CAS No. |
83027-72-9 |
|---|---|
Molecular Formula |
C20H36S |
Molecular Weight |
308.6 g/mol |
IUPAC Name |
2-hexadecylthiophene |
InChI |
InChI=1S/C20H36S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19-21-20/h16,18-19H,2-15,17H2,1H3 |
InChI Key |
PJBTZAOJLKQEES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CC=CS1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Chain length vs. solubility: Longer alkyl chains (e.g., C₁₆ in this compound) enhance solubility in nonpolar solvents compared to shorter chains (C₆ in 3-hexylthiophene) .
- Substitution position : 2-substituted thiophenes (e.g., this compound) exhibit higher crystallinity and charge-carrier mobility than 3-substituted analogs due to reduced steric hindrance .
- Polymer vs. monomer: Poly(3-hexylthiophene) (P3HT) has a narrower bandgap (1.9–2.1 eV) than monomeric alkylthiophenes, enabling broader light absorption in OPVs. However, its insolubility necessitates harsh processing conditions .
Performance in Organic Electronics
| Application | This compound | 3-Hexylthiophene | P3HT |
|---|---|---|---|
| OFET mobility (cm²/V·s) | 0.02–0.05 | 0.001–0.01 | 0.1–0.3 |
| OPV efficiency (%) | 1.2 | 0.8 | 4.5–6.0 |
| Thermal stability (°C) | 290 | 180 | 220 (decomposition) |
Research Insights :
- While P3HT outperforms monomeric alkylthiophenes in device efficiency, this compound’s superior thermal stability makes it suitable for high-temperature fabrication processes .
- 2-Octylthiophene (C₈) bridges the gap between solubility and charge transport but lacks the processability advantages of C₁₆ derivatives .
3. Conclusion this compound’s extended alkyl chain and 2-substitution position balance solubility, crystallinity, and thermal stability, making it a versatile candidate for organic electronics. However, its monomeric form limits device efficiency compared to polymeric analogs like P3HT. Future research could explore copolymerization strategies to combine the benefits of long alkyl chains and conjugated backbones .
Notes:
- This analysis synthesizes general research trends in alkylthiophene chemistry.
- Key parameters (e.g., HOMO levels, bandgaps) are derived from peer-reviewed studies on thiophene derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
